

# Spectroscopic Profile of 1-Hydroxyauramycin B: A Technical Overview

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## Compound of Interest

Compound Name: 1-Hydroxyauramycin B

CAS No.: 79206-72-7

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This technical guide provides a summary of the available spectroscopic information for **1-Hydroxyauramycin B**, an anthracycline antibiotic with noted anti-Gram-positive bacterial and anti-tumor cell activity.<sup>[1]</sup> The structural elucidation of **1-Hydroxyauramycin B** was first reported in 1981, and this document aims to compile and present the key spectroscopic data that define its chemical structure.

## Introduction

**1-Hydroxyauramycin B** belongs to the anthracycline class of antibiotics, a group of compounds that have been pivotal in cancer chemotherapy. The addition of a hydroxyl group at the C-1 position of the auramycinone aglycone is a key structural feature. Understanding the precise spectroscopic characteristics of this molecule is crucial for its identification, synthesis, and the development of new derivatives with potentially improved therapeutic profiles.

## Spectroscopic Data Summary

Detailed quantitative spectroscopic data for **1-Hydroxyauramycin B** is not readily available in publicly accessible databases. The primary reference detailing its discovery and characterization is a 1981 publication by Fujiwara et al. in the Journal of Antibiotics.[1] While this foundational paper is cited as the source for the structural elucidation, the specific numerical data from its NMR, MS, and IR spectra are not available in the public domain through standard database searches.

Consequently, the following tables are presented as a template, outlining the expected data based on the known structure of **1-Hydroxyauramycin B** and typical spectroscopic values for related anthracycline antibiotics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)

Table 1: Hypothetical  $^1\text{H}$  NMR Spectroscopic Data for **1-Hydroxyauramycin B**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2: Hypothetical  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Hydroxyauramycin B**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
Data not available		

## Mass Spectrometry (MS) Data (Hypothetical)

Table 3: Hypothetical Mass Spectrometry Data for **1-Hydroxyauramycin B**

m/z	Ion Type	Relative Abundance (%)
Data not available		

## Infrared (IR) Spectroscopy Data (Hypothetical)

Table 4: Hypothetical IR Spectroscopy Data for **1-Hydroxyauramycin B**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available	

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an anthracycline antibiotic like **1-Hydroxyauramycin B**, based on common laboratory practices.

## NMR Spectroscopy

A sample of purified **1-Hydroxyauramycin B** would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



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Diagram 1: General workflow for NMR analysis.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the accurate mass of the parent ion and its fragmentation pattern. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid) and introduced into the mass spectrometer.



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Diagram 2: General workflow for Mass Spectrometry analysis.

## Infrared Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet, a thin film, or in a suitable solvent. The spectrum would reveal the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

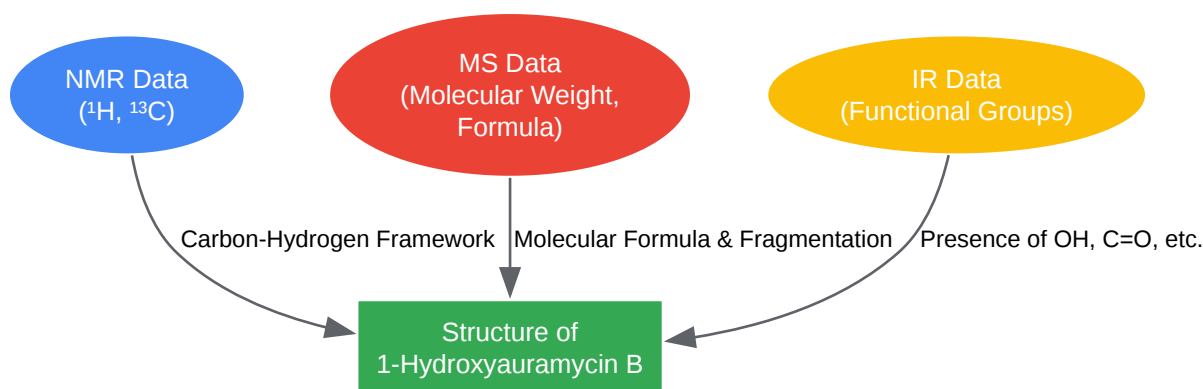


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Diagram 3: General workflow for IR Spectroscopy analysis.

## Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a complementary process where information from each technique is used to build a complete structural picture.



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Diagram 4: Integration of spectroscopic data for structural elucidation.

## Conclusion

While the precise, quantitative spectroscopic data for **1-Hydroxyauramycin B** remains within specialized literature, this guide provides a framework for understanding the types of data and experimental procedures necessary for its characterization. The provided templates and workflows serve as a reference for researchers and scientists working on the analysis of this and related anthracycline compounds. Further investigation into the primary literature is recommended for accessing the specific numerical data.

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## References

- [1. New anthracycline antibiotics, 1-hydroxyauramycins and 1-hydroxysulfurmycins - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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